molecular formula C17H13Cl2N3O2S B2654508 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743452-34-8

2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2654508
CAS No.: 743452-34-8
M. Wt: 394.27
InChI Key: JMWQOUALXHSUTM-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2,4-dichlorophenyl group at position 5, a 2-methylphenyl group at position 4, and a sulfanyl acetic acid moiety at position 3 of the triazole core. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, often associated with antimicrobial, antifungal, and anti-inflammatory activities . The dichlorophenyl and methylphenyl substituents likely enhance lipophilicity and binding affinity to biological targets, while the sulfanyl acetic acid group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-10-4-2-3-5-14(10)22-16(12-7-6-11(18)8-13(12)19)20-21-17(22)25-9-15(23)24/h2-8H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQOUALXHSUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring careful consideration of reaction kinetics and material costs.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. The compound has shown efficacy against various phytopathogenic microorganisms, making it a candidate for agricultural applications as a fungicide or bactericide. For instance, studies have indicated that triazole derivatives can inhibit the growth of fungi such as Fusarium and Botrytis species, which are common pathogens in crops .

Anticancer Potential

Triazole derivatives are also being explored for their anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. A study highlighted that certain triazole compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and death . This suggests that 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may have potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives, including this compound, evaluated their effectiveness against Candida albicans and Aspergillus niger. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, indicating its potential as a more effective treatment option .

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazole derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various cancer cell lines. The study found that some derivatives induced apoptosis through the activation of caspase pathways, suggesting that modifications to the triazole ring could enhance anticancer activity .

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialCandida albicansMIC lower than standard antifungals
AntimicrobialAspergillus nigerSignificant inhibition of growth
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerHeLa (cervical cancer)Activation of caspase pathways

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous 1,2,4-triazole derivatives:

Compound Name / ID Substituents (Positions 4, 5) Additional Functional Groups Molecular Weight (g/mol) Key Biological Activities Reference(s)
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (Target Compound) 4: 2-methylphenyl; 5: 2,4-dichlorophenyl Sulfanyl acetic acid 434.3 (calc.) Not explicitly reported; inferred analog activities
N-Benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 2-methylphenyl; 5: 2,4-dichlorophenyl Acetamide (N-benzyl substitution) 538.3 (calc.) Antimicrobial (assumed)
2-[[5-(3-(Dimethylsulfamoyl)phenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid 4: 3-methylphenyl; 5: dimethylsulfamoyl Sulfanyl acetic acid + sulfamoyl group 432.5 Enzyme inhibition (e.g., OGT inhibitors)
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4: 3-chlorophenyl; 5: isopropyl Sulfanyl acetic acid 285.8 Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4: amino; 5: furan-2-yl Acetamide (variable N-substitutions) ~300–400 (varies) Anti-exudative (10 mg/kg dose)

Key Structural Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 2,4-dichlorophenyl and 2-methylphenyl groups confer higher lipophilicity compared to derivatives with furan (e.g., ) or sulfamoyl groups (). This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Contributions: Sulfanyl Acetic Acid: Common to all compounds, this group enables hydrogen bonding with target proteins (e.g., enzymes or receptors) and facilitates salt formation for improved solubility . Sulfamoyl and Dimethylamino Groups (): These electron-withdrawing groups may enhance interactions with charged residues in enzyme active sites, as seen in OGT inhibitors .

Biological Activity Trends :

  • Anti-exudative activity is prominent in acetamide derivatives with furan substituents (), suggesting that electron-rich aromatic systems (e.g., furan) may synergize with the triazole core for inflammation modulation .
  • Dichlorophenyl-containing analogs (e.g., ) are often explored for antimicrobial applications due to halogen-enhanced target binding .

Biological Activity

The compound 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24Cl2N4O2SC_{26}H_{24}Cl_{2}N_{4}O_{2}S with a molecular weight of approximately 511.477 g/mol. The structure features a triazole ring linked to a sulfanyl group and an acetic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing potent activity against Gram-positive and Gram-negative bacteria.
  • A study noted that compounds with similar structures exhibited MIC values as low as 3.91 mg/L against certain strains, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented:

  • In vitro studies have demonstrated that triazoles can reduce the secretion of inflammatory mediators in human cell lines.
  • Mechanistic studies suggest that the inhibition of specific signaling pathways (e.g., NF-kB) contributes to these anti-inflammatory effects .

Cytotoxicity

The cytotoxic activity of This compound has been assessed against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal carcinoma).
  • Results indicated that the compound exhibited significant cytotoxicity in a dose-dependent manner, with IC50 values suggesting potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Layek et al. (2019)Evaluated the cytotoxic effects on MCF-7 and HCT-116 cell lines; demonstrated dose-dependent inhibition of cell proliferation.
Recent Antimicrobial StudiesReported MIC values for similar triazole compounds as low as 3.91 mg/L against Gram-positive bacteria .
Anti-inflammatory ResearchShowed inhibition of TNF-alpha and IL-6 in human macrophages treated with triazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : React 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol).
  • Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity by HPLC (>98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S–C bond angles ≈ 100–105°) using SHELX software for refinement .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6; observe thioether protons at δ 3.5–4.0 ppm and aromatic protons in the dichlorophenyl group at δ 7.2–7.8 ppm.
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ via ESI-MS (expected m/z ≈ 420–430) .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
  • LogP prediction : Use software like MarvinSketch or PubChem-derived algorithms to estimate lipophilicity (expected LogP ≈ 3.5–4.2) .

Advanced Research Questions

Q. How do structural modifications to the triazole ring or substituents affect biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Compare analogues with electron-withdrawing (e.g., –CF3_3) vs. electron-donating groups (e.g., –OCH3_3) on the phenyl rings.

  • Bioassay design : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., COX-2).

  • Data interpretation : Correlate activity trends with computed descriptors (e.g., polar surface area, steric bulk). See Table 1 for example SAR .

    Table 1 : Example SAR for Triazole Derivatives

    Substituent (R)Antimicrobial Activity (MIC, µg/mL)LogP
    –Cl (Parent)8.53.9
    –CF3_33.24.5
    –OCH3_325.02.8

Q. What experimental strategies resolve contradictions between crystallographic data and computational models?

  • Approach :

  • Refinement protocols : Use SHELXL to adjust thermal parameters and hydrogen bonding networks. Compare experimental bond lengths (e.g., C–S = 1.78–1.82 Å) with DFT-optimized values.
  • Dynamic effects : Perform molecular dynamics simulations (AMBER force field) to assess conformational flexibility in solution vs. crystal states .

Q. How can the environmental fate of this compound be evaluated in long-term ecotoxicological studies?

  • Design :

  • Degradation assays : Monitor hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm).
  • Partitioning studies : Measure soil adsorption coefficients (Kd_d) via batch equilibrium tests.
  • Toxicity endpoints : Assess acute toxicity in Daphnia magna (LC50_{50}) and biodegradation via OECD 301F tests .

Q. What in vitro assays are suitable for evaluating the bioactivity of triazole-containing compounds?

  • Assay design :

  • Antioxidant activity : Use DPPH radical scavenging (IC50_{50}) or FRAP assays.
  • Enzyme inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ATP-Glo assay).
  • Cytotoxicity : Test on cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC50_{50} values with structural analogues .

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